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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned

for their robust metal-chelating properties. The introduction of a nitrile group at the 2-position of

the phenanthroline scaffold, yielding 1,10-Phenanthroline-2-carbonitrile, significantly alters its

electronic and steric profile, offering unique opportunities in the design of novel ligands for

catalysis, sensing, and medicinal chemistry. This technical guide provides a comprehensive

overview of the expected spectroscopic characteristics of 1,10-Phenanthroline-2-carbonitrile,

complete with detailed experimental protocols and logical workflows for its characterization.

While direct experimental data for this specific molecule is not widely published, this guide

compiles predicted data based on analogous compounds and established spectroscopic

principles.

Molecular and Physical Properties
Property Value

Molecular Formula C₁₃H₇N₃

Molecular Weight 205.21 g/mol

Exact Mass 205.063997236 Da[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b170472?utm_src=pdf-interest
https://www.benchchem.com/product/b170472?utm_src=pdf-body
https://www.benchchem.com/product/b170472?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_10-Phenanthroline-2-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1,10-Phenanthroline-2-
carbonitrile. These values are predicted based on the analysis of 1,10-phenanthroline and

related substituted derivatives.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~2230 C≡N stretch (Nitrile)

3100-3000 C-H stretch (Aromatic)

1620-1580 C=C and C=N ring stretching

1500-1400 C=C ring stretching

900-650 C-H out-of-plane bending

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in
CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

9.2 - 9.0 Doublet H-9

8.4 - 8.2 Doublet of Doublets H-4, H-7

8.0 - 7.8 Doublet H-3

7.8 - 7.6 Multiplet H-5, H-6, H-8

Note: The presence of the electron-withdrawing nitrile group at the 2-position is expected to

cause a downfield shift of the adjacent protons, particularly H-3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~152 | C-2 | | ~150 | C-10a, C-10b | |

~145 | C-4, C-7 | | ~136 | C-9 | | ~129 | C-5, C-6 | | ~127 | C-4a, C-6a | | ~125 | C-3, C-8 | |
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~118 | C≡N (Nitrile) |

Mass Spectrometry
m/z Assignment

205.06 [M]⁺ (Molecular Ion)

178.06 [M - HCN]⁺

UV-Visible (UV-Vis) Spectroscopy (in Methanol)
λmax (nm)

Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Assignment

~230 ~30,000 π → π* transition

~270 ~25,000 π → π* transition

~320 ~5,000 n → π* transition

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols that can be adapted for 1,10-Phenanthroline-2-carbonitrile.

Infrared (IR) Spectroscopy
Methodology:

Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The

spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded and subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: The NMR tube is placed in the spectrometer's probe.

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Mass Spectrometry
Methodology:

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is

acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected

molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy
Methodology:

Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent

(e.g., methanol or ethanol). This stock solution is then diluted to a concentration that results
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in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption

(λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with

the pure solvent to serve as a blank. The absorbance spectrum is recorded over a

wavelength range of approximately 200-800 nm. The spectrum of the blank is automatically

subtracted from the sample spectrum.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a substituted 1,10-phenanthroline derivative like 1,10-
Phenanthroline-2-carbonitrile.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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